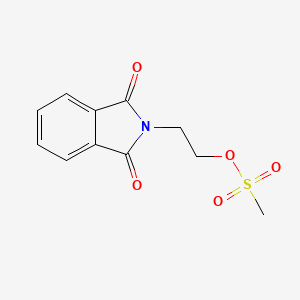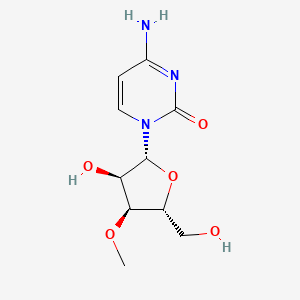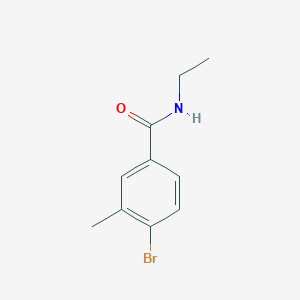![molecular formula C8H6ClNS B1358358 7-Chloro-2-methylthieno[3,2-b]pyridine CAS No. 638219-98-4](/img/structure/B1358358.png)
7-Chloro-2-methylthieno[3,2-b]pyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methylthieno[3,2-b]pyridine typically involves the reaction of 7-chlorothieno[3,2-b]pyridine with methyl iodide in the presence of a base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures . The reaction mixture is stirred at 0°C for an hour to achieve the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-methylthieno[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Typical oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions with amines can yield aminothienopyridines.
Scientific Research Applications
Chemistry: 7-Chloro-2-methylthieno[3,2-b]pyridine is used as an intermediate in the synthesis of various heterocyclic compounds . Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, thienopyridines, including this compound, are studied for their potential therapeutic properties . They have shown promise in the development of drugs targeting various biological pathways.
Industry: The compound is used in the development of agrochemicals and other industrial applications where heterocyclic compounds are required .
Mechanism of Action
The exact mechanism of action of 7-Chloro-2-methylthieno[3,2-b]pyridine is not well-documented. like other thienopyridines, it is believed to interact with specific molecular targets and pathways in biological systems. These interactions can lead to various biological effects, making it a compound of interest in drug discovery and development .
Comparison with Similar Compounds
Uniqueness: 7-Chloro-2-methylthieno[3,2-b]pyridine is unique due to the presence of both a chlorine atom and a methyl group on the thienopyridine ring. This specific substitution pattern can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
7-chloro-2-methylthieno[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-5-4-7-8(11-5)6(9)2-3-10-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIQAGPALJODCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=C2S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B1358284.png)
![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 2-methylprop-2-enoate](/img/structure/B1358287.png)









